(S)-4-Benzylthiazolidine-2-thione

Übersicht

Beschreibung

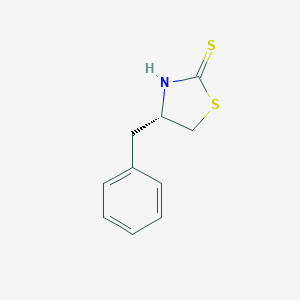

(S)-4-Benzylthiazolidine-2-thione is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The this compound variant is characterized by the presence of a benzyl group attached to the fourth carbon and a thione group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzylthiazolidine-2-thione typically involves the reaction of L-cysteine with benzyl isothiocyanate. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic attack of the thiol group on the isothiocyanate. The reaction proceeds as follows:

- Dissolve L-cysteine in water.

- Add benzyl isothiocyanate to the solution.

- Adjust the pH to basic conditions using a suitable base such as sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Benzylthiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

(S)-4-Benzylthiazolidine-2-thione is extensively used as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where chirality can influence drug efficacy and safety. The compound's ability to stabilize specific stereochemical configurations during reactions enhances the yield of desired enantiomers.

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.

- Enzyme Interaction : The compound acts as a ligand in enzyme-substrate interaction studies, which are essential for understanding metabolic pathways and drug design.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives are being explored for their potential as antiviral agents, particularly against viruses such as hepatitis C virus (HCV). The mechanism of action appears to involve inhibition of viral replication, making it a candidate for further investigation in antiviral drug development.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies evaluating the anticancer properties showed that this compound induced apoptosis in human cancer cell lines. The compound's ability to trigger cell death was linked to its interaction with specific cellular pathways involved in apoptosis regulation.

Wirkmechanismus

The mechanism of action of (S)-4-Benzylthiazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2-thione: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

4-Methylthiazolidine-2-thione: Contains a methyl group instead of a benzyl group, which may alter its reactivity and biological activity.

4-Phenylthiazolidine-2-thione: Similar structure but with a phenyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

(S)-4-Benzylthiazolidine-2-thione is unique due to the presence of the benzyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and proteins. This structural feature may contribute to its distinct biological activities and makes it a valuable compound for further research and development.

Biologische Aktivität

(S)-4-Benzylthiazolidine-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. Its structural formula can be represented as follows:

This compound exhibits a thione functional group, which plays a crucial role in its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of thiazolidine-2-thione exhibit significant antimicrobial activity. A study demonstrated that various synthesized derivatives showed potent activity against several bacterial strains, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6a | E. coli | 32 µg/mL |

| 6b | S. aureus | 16 µg/mL |

| 6c | P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study reported that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with specific compounds demonstrating IC50 values in the low micromolar range .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the antiproliferative effects on various cancer cell lines, compound 6k displayed an IC50 value of approximately 5 µM against MCF-7 (breast cancer) cells, indicating significant anticancer activity compared to standard chemotherapeutics .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production and associated with conditions like gout. A derivative of this compound was found to be approximately 2.5 times more potent than allopurinol, a common XO inhibitor, with an IC50 value of 3.56 µmol/L .

Table 2: Xanthine Oxidase Inhibition Potency

| Compound | IC50 (µmol/L) | Comparison to Allopurinol |

|---|---|---|

| 6k | 3.56 | 2.5-fold more potent |

| Allopurinol | 8.9 | Reference |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in biochemical reactions. The thione group enhances its reactivity, allowing it to interact with specific enzymes or receptors in biological systems .

Enzyme Kinetics

Enzyme inhibition studies have shown that the compound exhibits mixed-type inhibition against xanthine oxidase, suggesting that it can bind both to the enzyme and the enzyme-substrate complex . Molecular docking studies further elucidated the binding interactions between the compound and the active site residues of XO, highlighting critical hydrogen bonds that stabilize the enzyme-inhibitor complex .

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171877-39-7 | |

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.